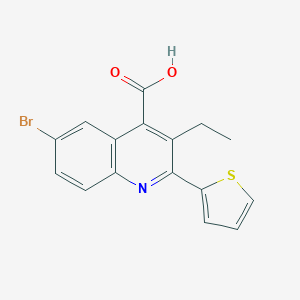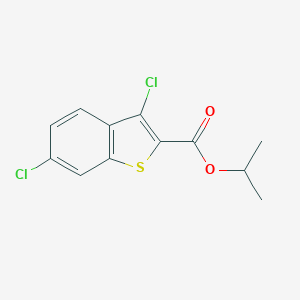
6-bromo-3-ethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-3-ethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 6th position, an ethyl group at the 3rd position, and a thienyl group at the 2nd position of the quinoline ring The carboxylic acid group is located at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-ethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction using thiophene and an appropriate acyl chloride.
Bromination: The bromine atom is introduced at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-bromo-3-ethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-bromo-3-ethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-bromo-3-ethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell proliferation pathways.
類似化合物との比較
Similar Compounds
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
- Ethyl-6-bromo-4-hydroxyquinoline-3-carboxylate
Comparison
6-bromo-3-ethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it different from other quinoline derivatives that may lack this group. The presence of the thienyl group can influence the compound’s reactivity and its interaction with biological targets, potentially leading to different biological activities and applications.
特性
分子式 |
C16H12BrNO2S |
|---|---|
分子量 |
362.2g/mol |
IUPAC名 |
6-bromo-3-ethyl-2-thiophen-2-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H12BrNO2S/c1-2-10-14(16(19)20)11-8-9(17)5-6-12(11)18-15(10)13-4-3-7-21-13/h3-8H,2H2,1H3,(H,19,20) |
InChIキー |
DHZPSDNMUJKMQF-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=CS3)C(=O)O |
正規SMILES |
CCC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=CS3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{3-nitrophenyl}-11-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444333.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B444335.png)

![6-(furan-2-yl)-9-(3-nitrophenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444338.png)
![Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444340.png)
![11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444341.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B444342.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B444343.png)
![11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444344.png)
![2-(2,5-Dimethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B444346.png)
![N-[4-({[4-(2-{3-nitrophenyl}vinyl)-2-pyrimidinyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B444348.png)
![3-Benzoyl-6-(3-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B444352.png)
![3-[4-(diethylamino)phenyl]-11-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444353.png)
![3-(4-chlorophenyl)-11-(3-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444354.png)
